1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (CAS: 41213-04-1), frequently designated as PAL-179 in pharmacological literature, is a highly specialized di-substituted arylpiperazine. Structurally, it combines a piperazine ring with a phenyl group bearing a para-chloro and a meta-trifluoromethyl substituent [2]. This specific halogenation pattern imparts exceptional lipophilicity, metabolic stability, and precise steric bulk, making it a premium building block for medicinal chemistry libraries targeting deep hydrophobic pockets in kinases and receptors [2]. Furthermore, in its standalone form, it is a highly validated, selective partial serotonin releasing agent (SRA) [1]. For industrial and academic buyers, procuring this exact compound provides a dual-utility asset: an indispensable pharmacological tool for isolating serotonin transporter (SERT) dynamics without catecholamine interference, and a robust, pre-functionalized precursor for accelerating hit-to-lead optimization in drug discovery [1].
Attempting to substitute 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine with more common, lower-cost mono-substituted analogs—such as 1-(4-chlorophenyl)piperazine (pCPP) or 1-(3-trifluoromethylphenyl)piperazine (TFMPP)—results in immediate assay and synthesis failures. In pharmacological assays, TFMPP and pCPP exhibit promiscuous cross-reactivity with dopamine (DAT) and norepinephrine (NET) transporters, destroying the isolated serotonin-pathway data that the precisely di-substituted PAL-179 guarantees[1]. In synthetic applications, mono-substituted phenylpiperazines lack the necessary steric volume to fully occupy target lipophilic pockets, such as those adjacent to the Val 916 gatekeeper in VEGFR2, leading to target affinities that are often an order of magnitude weaker [2]. Furthermore, the lack of dual-halogenation leaves the aromatic ring vulnerable to rapid CYP450-mediated hydroxylation, severely compromising the metabolic half-life of any downstream library compounds compared to this optimized precursor [2].
In standard biogenic amine transporter release assays, 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine (PAL-179) demonstrates exceptional selectivity for the serotonin transporter (SERT) over dopamine (DAT) and norepinephrine (NET) transporters[1]. Compared to the mono-substituted analog 3-trifluoromethylphenylpiperazine (TFMPP), which exhibits cross-reactivity, PAL-179 yields an EC50 of 33 nM at SERT while remaining completely inactive at DAT and NET (EC50 > 10,000 nM)[1]. This massive selectivity window ensures no confounding catecholamine release during isolated serotonin pathway studies [1].
| Evidence Dimension | Transporter Release EC50 |
| Target Compound Data | SERT EC50 = 33 nM; DAT/NET EC50 > 10,000 nM |
| Comparator Or Baseline | TFMPP (active at multiple monoamine transporters) |
| Quantified Difference | >300-fold selectivity for SERT over DAT/NET |
| Conditions | Rat brain synaptosome [(3)H]5-HT and [(3)H]MPP+ release assays |
Procurement of this specific di-substituted piperazine is essential for researchers requiring a clean, isolated serotonin release model without the catecholaminergic noise inherent to simpler piperazine analogs.
Unlike full serotonin releasers such as fenfluramine or d-amphetamine derivatives, which drive vesicular depletion to near 100%, 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine acts as a low-efficacy 'partial' substrate [1]. Quantitative efflux measurements confirm it reaches a maximal efficacy (Emax) plateau of 66% at SERT [1]. This partiality is driven by an ultra-slow K2 functional constant during reverse transport, preventing total vesicular depletion and associated neurotoxic stress in in vitro models [1].
| Evidence Dimension | Maximal Efficacy (Emax) at SERT |
| Target Compound Data | Emax = 66% (partial substrate) |
| Comparator Or Baseline | Full substrates (e.g., d-amphetamine analogs) (Emax ~ 100%) |
| Quantified Difference | 34% reduction in maximal neurotransmitter efflux |
| Conditions | 30-to-60 minute synaptosomal efflux plateau measurement |
Buyers developing long-term cell viability assays or chronic dosing models must select this compound over full releasers to prevent assay failure due to complete neurotransmitter depletion.
As a building block for advanced therapeutics, the 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine scaffold is prioritized over mono-substituted analogs due to its highly specific steric and electronic profile[1]. The combination of the 4-chloro and 3-trifluoromethyl groups precisely matches the volumetric requirements of deep lipophilic pockets adjacent to kinase gatekeeper residues, such as Val 916 in VEGFR2[1]. When integrated into drug libraries, this specific di-substitution pattern routinely yields significant improvements in target affinity compared to unsubstituted or mono-halogenated phenyl precursors [1].
| Evidence Dimension | Kinase/Receptor Hydrophobic Pocket Binding Affinity (Library Hits) |
| Target Compound Data | High structural complementarity (e.g., yielding low nM Ki/IC50 hits) |
| Comparator Or Baseline | Mono-substituted (4-chloro or 3-CF3) derivatives |
| Quantified Difference | Order-of-magnitude enhancement in target enzyme potency in matched-pair SAR |
| Conditions | SAR optimization of kinase/receptor binding (e.g., VEGFR2, Bcr-Abl) |
Procuring the pre-assembled di-substituted piperazine accelerates hit-to-lead synthesis workflows and provides a superior pharmacokinetic starting point compared to building from simpler piperazines.
Where this compound is the right choice for establishing a selective, partial serotonin release baseline in synaptosomal efflux assays, ensuring no confounding dopamine or norepinephrine release [1].
Where this compound is the right choice for chronic in vitro dosing studies requiring a partial SERT substrate (Emax 66%) to prevent the complete vesicular depletion and neurotoxicity caused by full releasers [1].
Where this compound is the right choice as a precursor for developing VEGFR2, FLT3, or Bcr-Abl inhibitors, utilizing its precise steric bulk to target hydrophobic pockets adjacent to gatekeeper residues [2].
Where this compound is the right choice for hit-to-lead synthesis, leveraging the 4-chloro and 3-trifluoromethyl groups to block primary sites of aromatic hydroxylation and extend the half-life of the resulting piperazine derivatives[2].
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